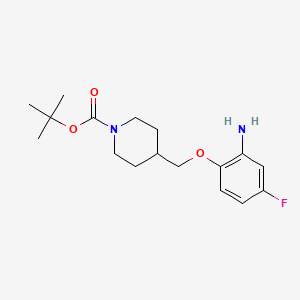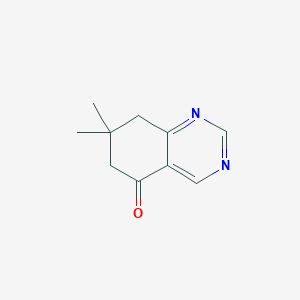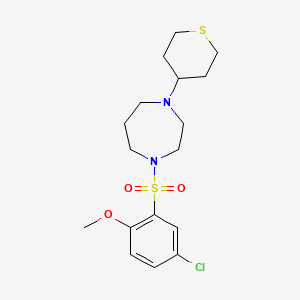
1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane is a useful research compound. Its molecular formula is C17H25ClN2O3S2 and its molecular weight is 404.97. The purity is usually 95%.
BenchChem offers high-quality 1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Synthesis
The compound 1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane is closely related to various sulfonated compounds and diazepanes, which have been explored in chemical transformations and synthesis. For example, 4-substituted tetrahydro-pyrrolobenzodiazepines engage in three-component reactions involving methyl propiolate and indole, resulting in the opening of the diazepine ring and the formation of substituted pyrroles. This demonstrates the compound's potential utility in synthesizing complex heterocyclic structures (Voskressensky et al., 2014).
Catalysis and Synthesis of Polyhydroquinoline Derivatives
In catalysis, novel nanosized N-sulfonated Brönsted acidic catalysts have been used to promote the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This showcases the potential application of sulfonated diazepane compounds in catalyzing significant organic reactions, highlighting their importance in the development of efficient and green synthetic methodologies (Goli-Jolodar et al., 2016).
Medicinal Chemistry and Biological Activity
In the field of medicinal chemistry, diazepine derivatives containing sulfonated moieties have been synthesized and evaluated for various biological activities. For instance, the synthesis of 1H-1,4-diazepines containing benzene sulfonyl piperazine moiety demonstrated potential antimicrobial, antifungal, and anthelmintic activities. This indicates the broader relevance of sulfonated diazepane compounds in drug discovery and the development of new therapeutic agents (Saingar et al., 2011).
Advanced Materials and Membrane Technology
Sulfonated poly(ether sulfone)s, including those related to diazepane structures, have been explored for their application in fuel cell technology as proton exchange membranes. The unique structural features of these polymers, including phase-separated structures induced by the sulfonated units, facilitate efficient proton conduction, demonstrating the compound's potential in the development of high-performance materials for energy applications (Matsumoto et al., 2009).
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3S2/c1-23-16-4-3-14(18)13-17(16)25(21,22)20-8-2-7-19(9-10-20)15-5-11-24-12-6-15/h3-4,13,15H,2,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPBBPFYYGAATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCN(CC2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-Methylphenyl)piperazin-1-yl]acetonitrile](/img/structure/B2522648.png)
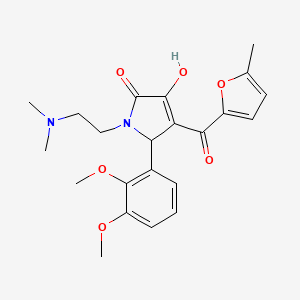
![9-(2-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2522651.png)

![2-(((5-Bromo-3-methylimidazo[2,1-b]thiazol-6-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2522653.png)
![N'-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2522656.png)
![2-[2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione](/img/structure/B2522657.png)
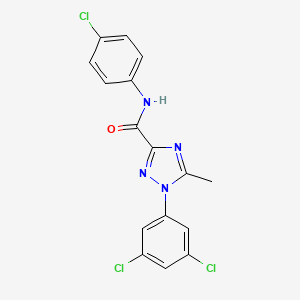
![2-(Tert-butyl)-5-({[(phenylsulfonyl)amino]carbonyl}amino)-1,3,4-thiadiazole](/img/structure/B2522661.png)
![{6-Chloro-4-[(pyridin-2-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2522662.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2522665.png)
